molecular formula C16H19NOS2 B3716174 3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3716174
M. Wt: 305.5 g/mol
InChI Key: JYOQALYIHPNBNP-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes both thiazolidinone and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of isopropyl-substituted benzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with specific receptors or ion channels, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of thiazolidinone and thioxo groups, which confer specific reactivity and potential biological activities not found in simpler compounds

Properties

IUPAC Name

(5Z)-3-propan-2-yl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-10(2)13-7-5-12(6-8-13)9-14-15(18)17(11(3)4)16(19)20-14/h5-11H,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQALYIHPNBNP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
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3-ISOPROPYL-5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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